molecular formula C16H17N3O2S B4708712 1-benzoyl-N-1,3-thiazol-2-yl-4-piperidinecarboxamide

1-benzoyl-N-1,3-thiazol-2-yl-4-piperidinecarboxamide

Cat. No. B4708712
M. Wt: 315.4 g/mol
InChI Key: LZAQLVXXPFRERN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Benzoyl-N-1,3-thiazol-2-yl-4-piperidinecarboxamide derivatives involves multiple steps, including the reaction of piperidine-based compounds with various chemicals to produce thiazole, thiadiazole, and triazole derivatives. For instance, the reaction of 1-[4-(piperidin-1-yl)benzylidene]thiosemicarbazide with hydrazonoyl chlorides yields 1,3-thiazole derivatives. This process is crucial for the generation of compounds with significant anti-arrhythmic activity, highlighting the compound's potential in medical applications (Abdel‐Aziz et al., 2009).

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized through various techniques, including crystallography. The structure is influenced by the presence of the piperidine ring and the thiazole moiety, which are central to the compound's biological activity. The detailed molecular structure, including bond lengths and angles, provides insight into the compound's interaction with biological targets (Adhami et al., 2014).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including cyclization and reactions with oxidants, leading to the formation of diverse derivatives. These reactions are pivotal for exploring the compound's chemical properties and potential as a scaffold for developing new pharmaceutical agents. The reaction mechanisms and conditions are critical for understanding the compound's reactivity and for the synthesis of derivatives with enhanced biological activities (Rybakov et al., 2003).

properties

IUPAC Name

1-benzoyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c20-14(18-16-17-8-11-22-16)12-6-9-19(10-7-12)15(21)13-4-2-1-3-5-13/h1-5,8,11-12H,6-7,9-10H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAQLVXXPFRERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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